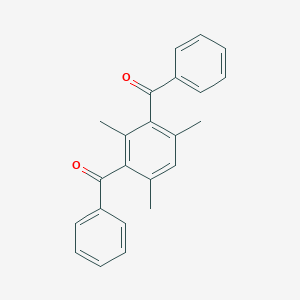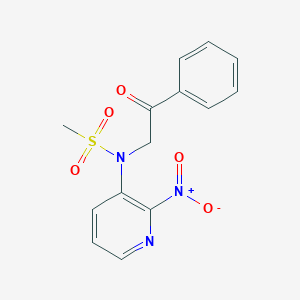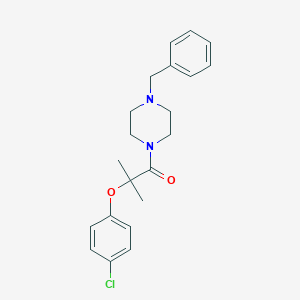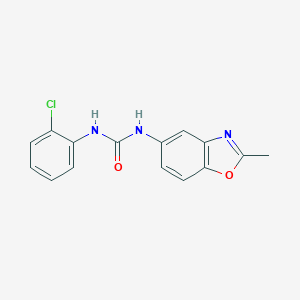
2-(4-methoxyphenoxy)-N-(3-methylphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-methoxyphenoxy)-N-(3-methylphenyl)acetamide, also known as MPMA, is a chemical compound that has been widely used in scientific research due to its unique properties.
作用機序
The mechanism of action of 2-(4-methoxyphenoxy)-N-(3-methylphenyl)acetamide is not fully understood, but it is believed to act as an agonist for the sigma-1 receptor. Activation of this receptor has been shown to modulate the activity of other receptors, including the NMDA receptor, which is involved in learning and memory.
Biochemical and Physiological Effects:
2-(4-methoxyphenoxy)-N-(3-methylphenyl)acetamide has been shown to have a variety of biochemical and physiological effects. In animal studies, 2-(4-methoxyphenoxy)-N-(3-methylphenyl)acetamide has been shown to increase locomotor activity, reduce anxiety-like behavior, and enhance memory retention. 2-(4-methoxyphenoxy)-N-(3-methylphenyl)acetamide has also been shown to have analgesic effects, reducing pain perception in animal models.
実験室実験の利点と制限
One advantage of using 2-(4-methoxyphenoxy)-N-(3-methylphenyl)acetamide in lab experiments is its selectivity for the sigma-1 receptor. This allows researchers to study the specific effects of sigma-1 receptor activation without the confounding effects of other receptors. However, one limitation of using 2-(4-methoxyphenoxy)-N-(3-methylphenyl)acetamide is its relatively short half-life, which can make it difficult to study its long-term effects.
将来の方向性
There are several future directions for research on 2-(4-methoxyphenoxy)-N-(3-methylphenyl)acetamide. One area of interest is its potential as a treatment for neurodegenerative diseases, such as Alzheimer's disease. 2-(4-methoxyphenoxy)-N-(3-methylphenyl)acetamide has been shown to have neuroprotective effects in animal models, and further studies could explore its potential as a therapeutic agent. Another area of interest is the development of more selective sigma-1 receptor agonists, which could help to further elucidate the role of this receptor in physiological processes.
合成法
The synthesis of 2-(4-methoxyphenoxy)-N-(3-methylphenyl)acetamide is a multi-step process that involves the reaction of 3-methylphenol with 4-methoxyphenol in the presence of a catalyst to form 2-(4-methoxyphenoxy)-3-methylphenol. This intermediate is then converted to 2-(4-methoxyphenoxy)-N-(3-methylphenyl)acetamide through the reaction with acetic anhydride and a catalyst.
科学的研究の応用
2-(4-methoxyphenoxy)-N-(3-methylphenyl)acetamide has been widely used in scientific research as a tool to study the function of certain receptors in the brain. Specifically, 2-(4-methoxyphenoxy)-N-(3-methylphenyl)acetamide has been used as a selective agonist for the sigma-1 receptor, which is involved in a variety of physiological processes, including pain perception, memory, and mood regulation. 2-(4-methoxyphenoxy)-N-(3-methylphenyl)acetamide has also been used to study the interaction between the sigma-1 receptor and other receptors, such as the NMDA receptor.
特性
製品名 |
2-(4-methoxyphenoxy)-N-(3-methylphenyl)acetamide |
|---|---|
分子式 |
C16H17NO3 |
分子量 |
271.31 g/mol |
IUPAC名 |
2-(4-methoxyphenoxy)-N-(3-methylphenyl)acetamide |
InChI |
InChI=1S/C16H17NO3/c1-12-4-3-5-13(10-12)17-16(18)11-20-15-8-6-14(19-2)7-9-15/h3-10H,11H2,1-2H3,(H,17,18) |
InChIキー |
VRSQVLZCVQQGQI-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)NC(=O)COC2=CC=C(C=C2)OC |
正規SMILES |
CC1=CC(=CC=C1)NC(=O)COC2=CC=C(C=C2)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



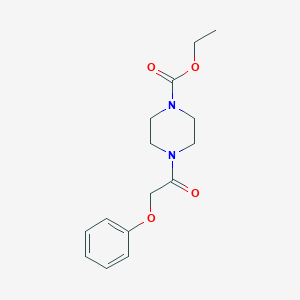
![3-methyl-N-[4-(propionylamino)phenyl]benzamide](/img/structure/B240823.png)
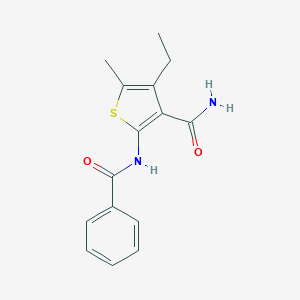

![2-methyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide](/img/structure/B240829.png)


